4-[({2-tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidine
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Overview
Description
4-[({2-tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidine is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and drug discovery. This compound features multiple fused ring systems, including imidazo[1,2-b]pyridazine and pyrazolo[3,4-d]pyrimidine, which contribute to its unique chemical properties and potential biological activities .
Preparation Methods
The synthesis of 4-[({2-tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidine involves several key steps:
Formation of the imidazo[1,2-b]pyridazine core: This can be achieved through the cyclization of appropriate precursors under specific conditions, such as using a base and a suitable solvent.
Attachment of the pyrazolo[3,4-d]pyrimidine moiety: This step typically involves a nucleophilic substitution reaction where the pyrazolo[3,4-d]pyrimidine ring is introduced to the imidazo[1,2-b]pyridazine core.
Introduction of the piperidine ring: The final step involves the coupling of the piperidine ring to the existing structure, often through a condensation reaction.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
4-[({2-tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological targets, making it a potential candidate for studying enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 4-[({2-tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidine involves its interaction with specific molecular targets, such as kinases or receptors. The compound binds to the active site of these targets, inhibiting their activity and thereby modulating downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar compounds to 4-[({2-tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidine include other imidazo[1,2-b]pyridazine and pyrazolo[3,4-d]pyrimidine derivatives. These compounds share structural similarities but may differ in their substituents and overall biological activities. The uniqueness of this compound lies in its specific combination of fused ring systems and functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C22H28N8O |
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Molecular Weight |
420.5 g/mol |
IUPAC Name |
4-[4-[(2-tert-butylimidazo[1,2-b]pyridazin-6-yl)oxymethyl]piperidin-1-yl]-1-methylpyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C22H28N8O/c1-22(2,3)17-12-30-18(26-17)5-6-19(27-30)31-13-15-7-9-29(10-8-15)21-16-11-25-28(4)20(16)23-14-24-21/h5-6,11-12,14-15H,7-10,13H2,1-4H3 |
InChI Key |
QWHZIDNXQWYTKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CN2C(=N1)C=CC(=N2)OCC3CCN(CC3)C4=NC=NC5=C4C=NN5C |
Origin of Product |
United States |
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